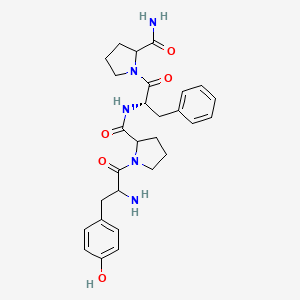

Tyr-Pro-L-Phe-Pro-NH2

Description

Overview of Endogenous Opioid Systems and Ligands

The endogenous opioid system is a complex and crucial network within the central and peripheral nervous systems that plays a fundamental role in modulating pain, emotions, reward, and various other physiological processes. researchgate.netnews-medical.netmdpi.comnih.gov This system comprises endogenous opioid peptides, which act as neurotransmitters, and their corresponding G protein-coupled receptors: the µ (mu), δ (delta), and κ (kappa) opioid receptors. news-medical.netmeddiscoveries.org

The primary families of endogenous opioid peptides include β-endorphins, enkephalins (Met-enkephalin and Leu-enkephalin), and dynorphins. news-medical.netmeddiscoveries.org These peptides are derived from larger precursor proteins: proopiomelanocortin (POMC) for β-endorphins, proenkephalin for enkephalins, and prodynorphin for dynorphins. news-medical.net Each family of peptides exhibits a preferential binding affinity for a specific type of opioid receptor. For instance, β-endorphin primarily binds to µ-opioid receptors, enkephalins to δ-opioid receptors, and dynorphins to κ-opioid receptors. news-medical.net The activation of these receptors by their respective ligands triggers a cascade of intracellular signaling events that ultimately lead to the modulation of neuronal activity and physiological responses. acnp.org

Discovery and Significance of Naturally Occurring Opioid Peptides

The scientific journey into understanding the body's own opioid system began in the 1970s. news-medical.net Prior to this, opioids were primarily understood through the effects of exogenous substances like morphine. news-medical.net The realization that the body must possess its own receptors to mediate the effects of these drugs spurred the search for their endogenous ligands. news-medical.net This led to the landmark discovery of the enkephalins in 1975, followed by other endogenous opioid peptides. news-medical.netacnp.org

This discovery was a watershed moment in neuroscience and pharmacology, revealing that the body produces its own morphine-like substances. acnp.org These naturally occurring peptides are involved in a vast array of physiological functions, including pain perception, stress response, mood regulation, and addiction. researchgate.netnews-medical.netnih.gov The identification of these peptides not only illuminated the intricate workings of the nervous system but also provided a new framework for developing novel therapeutic agents. They have served as prototypes for understanding peptidergic systems in general, from receptor binding to the cloning of their precursor genes. acnp.org

Identification and Role of Tyr-Pro-L-Phe-Pro-NH2 (Morphiceptin) as a Model Opioid Peptide

This compound, or morphiceptin (B1676752), is a synthetic tetrapeptide amide that is a fragment of the milk protein β-casein. nih.govmdpi.com Its identification as a potent and highly specific agonist for the µ-opioid receptor was a significant advancement. nih.gov Morphiceptin is derived from β-casomorphin, another opioid peptide found in milk. wikipedia.org

The key characteristic of morphiceptin is its remarkable selectivity for µ-opioid receptors, with over 1,000 times greater affinity for µ-receptors compared to δ-receptors. wikipedia.org This high specificity makes it an invaluable tool for researchers. By using morphiceptin, scientists can selectively activate µ-opioid receptors and study their specific functions without the confounding effects of activating other opioid receptor subtypes. nih.gov This has been instrumental in substantiating the hypothesis of multiple opiate receptors and in elucidating the distinct roles of the µ-opioid system in processes like analgesia. nih.govwikipedia.org For instance, the analgesic effects of morphiceptin administered into the brain have been shown to be reversed by naloxone, a classic µ-opioid receptor antagonist, confirming its mechanism of action. wikipedia.org

Contextualizing Morphiceptin within the Broader Field of Peptide Research

The study of morphiceptin extends beyond its role as an opioid agonist. It serves as a prime example in the broader field of peptide research, particularly in the design and development of peptide-based therapeutics. mdpi.comnih.gov While endogenous peptides have great therapeutic potential, their direct use as drugs is often limited by their rapid degradation by enzymes in the body. mdpi.comnih.gov

Morphiceptin and its analogues have become important models for developing strategies to overcome these limitations. Researchers have explored various structural modifications to enhance the stability and bioavailability of peptides like morphiceptin. mdpi.com This includes the substitution of natural amino acids with non-natural ones to create peptidomimetics that are more resistant to enzymatic degradation while retaining or even enhancing their biological activity. mdpi.comacs.org These studies on morphiceptin peptidomimetics contribute to a deeper understanding of structure-activity relationships and provide a rational basis for the design of novel peptide drugs with improved pharmacokinetic properties for a range of therapeutic applications. mdpi.commdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C28H35N5O5 |

|---|---|

Molecular Weight |

521.6 g/mol |

IUPAC Name |

1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-(2-carbamoylpyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C28H35N5O5/c29-21(16-19-10-12-20(34)13-11-19)27(37)33-15-5-9-24(33)26(36)31-22(17-18-6-2-1-3-7-18)28(38)32-14-4-8-23(32)25(30)35/h1-3,6-7,10-13,21-24,34H,4-5,8-9,14-17,29H2,(H2,30,35)(H,31,36)/t21?,22-,23?,24?/m0/s1 |

InChI Key |

LSQXZIUREIDSHZ-REDCPHJYSA-N |

Isomeric SMILES |

C1CC(N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N)C(=O)N |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for Tyr Pro L Phe Pro Nh2 and Its Analogs

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone method for the production of synthetic peptides like morphiceptin (B1676752). wikipedia.org Pioneered by R. Bruce Merrifield, this technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric resin support. wikipedia.orgbeilstein-journals.org This approach simplifies the purification process, as excess reagents and soluble by-products can be removed by simple washing and filtration after each reaction step. wikipedia.org For the synthesis of peptide amides such as Tyr-Pro-L-Phe-Pro-NH2, a specialized resin, like the Rink amide resin, is often used, which yields the C-terminal amide upon final cleavage. nih.gov

Two principal protecting group strategies are commonly used in SPPS: the Boc/benzyl and Fmoc/tert-butyl schemes. wikipedia.org The Fmoc/t-Bu strategy is frequently employed and uses a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the N-terminus and acid-labile groups for permanent protection of amino acid side chains. beilstein-journals.org

The synthesis begins from the C-terminus and proceeds towards the N-terminus. wikipedia.org In the case of this compound, the first amino acid, Proline (Pro), is attached to the solid support resin. The synthesis then proceeds by sequentially coupling the subsequent protected amino acids: Phenylalanine (Phe), another Proline (Pro), and finally Tyrosine (Tyr).

Each coupling cycle involves two main steps:

Deprotection: The temporary N-terminal protecting group (e.g., Fmoc) of the resin-bound amino acid is removed. For the Fmoc group, this is typically achieved by treatment with a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). nih.gov

Coupling: The next N-terminally protected amino acid is activated and added to the deprotected, resin-bound peptide. Activating reagents, such as carbodiimides (e.g., DCC, DIC) or phosphonium (B103445)/uronium salts (e.g., HBTU, TBTU), are used to facilitate the formation of the peptide bond. mdpi.com The completeness of the coupling reaction is crucial for the purity of the final product and can be monitored using qualitative tests. nih.gov

The entire process of peptide chain assembly occurs while the nascent peptide remains attached to the solid-phase resin. wikipedia.org This resin, typically composed of small polymeric beads, must be chemically stable and swell in the solvents used for synthesis to ensure that reagents can freely access the growing peptide chain. beilstein-journals.org

The cycle of deprotection and coupling is repeated for each amino acid in the sequence. For this compound, the sequence of elongation on the resin would be:

Start with Proline attached to the resin.

Deprotect and couple Fmoc-Phe-OH.

Deprotect and couple Fmoc-Pro-OH.

Deprotect and couple Fmoc-Tyr(tBu)-OH. The side chain of Tyrosine is protected with a tert-butyl (tBu) group to prevent side reactions. beilstein-journals.org

This stepwise elongation on the solid support allows for the efficient removal of excess reagents and by-products, which is a significant advantage over traditional solution-phase synthesis. wikipedia.org

Once the full peptide sequence is assembled on the resin, the final step is to remove the permanent side-chain protecting groups and cleave the peptide from the solid support. nih.gov In the commonly used Fmoc/tBu strategy, this is accomplished in a single step using a strong acid cocktail. wikipedia.orgbeilstein-journals.org

A standard cleavage reagent is trifluoroacetic acid (TFA), typically in a mixture with "scavengers" such as water and triisopropylsilane (B1312306) (TIS). nih.gov These scavengers capture the reactive carbocations generated from the cleavage of the acid-labile protecting groups (like tBu from Tyrosine) and the resin linker, preventing unwanted side reactions with the peptide. nih.gov After treatment with the TFA cocktail for a few hours, the crude peptide is precipitated from the acidic solution using a cold organic solvent like diethyl ether, collected by centrifugation, and then purified, often by high-performance liquid chromatography (HPLC). nih.gov

Enzymatic Synthesis Approaches

Enzymatic methods offer a green chemistry alternative to traditional chemical synthesis, characterized by high stereoselectivity and mild reaction conditions that minimize the need for extensive side-chain protection. researchgate.net Proteases, which naturally catalyze the hydrolysis of peptide bonds, can be used in reverse to form them under specific, non-aqueous conditions. nih.gov

The direct synthesis of morphiceptin (Tyr-Pro-Phe-Pro-NH2) has been successfully demonstrated using a dipeptidyl aminopeptidase (B13392206) IV (DP IV) enzyme from Aspergillus oryzae. nih.govresearchgate.net This enzyme catalyzes the condensation of two dipeptide fragments, Tyr-Pro-OEt (acyl donor) and Phe-Pro-NH2 (acyl acceptor). nih.gov A key advantage of this method is that protection of the amino group on the acyl donor is not required. nih.govresearchgate.net

The reaction yield is influenced by several factors, including temperature, solvent composition, pH, and substrate concentration. nih.gov Optimal conditions for the synthesis were determined to achieve a 40% yield. nih.govresearchgate.net

Table 1: Optimal Reaction Conditions for Enzymatic Synthesis of Morphiceptin

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Enzyme | Dipeptidyl aminopeptidase IV (DP IV) from Aspergillus oryzae | nih.gov |

| Acyl Donor | 4 mM Tyr-Pro-OEt·HCl | nih.gov |

| Acyl Acceptor | 20 mM Phe-Pro-NH2·HCl | nih.gov |

| Solvent | 60% ethylene (B1197577) glycol containing 20 mM phosphate (B84403) buffer | nih.gov |

| pH | 7.0 | nih.gov |

| Temperature | 4 °C | nih.gov |

| Reaction Time | 24 hours | nih.gov |

| Yield | 40% | nih.gov |

Other related enzymes, such as Xaa-Pro-dipeptidyl-aminopeptidase from Lactococcus lactis, also show potential for catalyzing the formation of peptide bonds involving proline, highlighting the utility of this enzyme class in peptide synthesis. nih.gov

Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic methods to create efficient and highly specific reaction pathways. researchgate.net This hybrid approach is particularly useful for synthesizing complex peptides or their analogs. For instance, a highly efficient synthesis of endomorphin-1 (Tyr-Pro-Trp-Phe-NH2), an analog of morphiceptin, has been developed using a chemo-enzymatic strategy. researchgate.net

This process involves:

Chemical Synthesis of a Fragment: The dipeptide Boc-Tyr-Pro-OH is synthesized using established chemical methods. researchgate.net

Enzymatic Synthesis of another Fragment: The dipeptide Boc-Trp-Phe-NH2 is synthesized with a high yield (97.1%) using a solvent-stable protease in a methanol (B129727) medium. researchgate.net

Enzymatic Coupling of Fragments: The two fragments, Boc-Tyr-Pro-OH and the synthesized Boc-Trp-Phe-NH2, are then coupled using another organic solvent-tolerant protease. This reaction, performed in an organic-aqueous biphasic system, produces the protected tetrapeptide Boc-Tyr-Pro-Trp-Phe-NH2 with a yield of 84.5%. researchgate.net

Final Chemical Deprotection: The final step involves the chemical removal of the N-terminal Boc protecting group to yield the target peptide, endomorphin-1.

Optimization of Enzymatic Reaction Conditions

The enzymatic synthesis of this compound has been successfully achieved using dipeptidyl aminopeptidase IV (DP IV) from Aspergillus oryzae. researchgate.netnih.gov This method involves the coupling of Tyr-Pro-OEt and Phe-Pro-NH2. nih.gov The optimization of several parameters is crucial for maximizing the yield of this enzymatic condensation.

Key parameters that have been systematically investigated to enhance the synthesis of morphiceptin include temperature, the concentration of ethylene glycol as a co-solvent, pH, and reaction time. researchgate.netnih.gov Research has demonstrated that optimal conditions involve a temperature of 4°C and a solvent system composed of 60% ethylene glycol in a 20 mM phosphate buffer at a pH of 7.0. nih.gov The reaction is typically carried out for 24 hours. nih.gov

The concentrations of the substrates are also a critical factor. An optimal yield of 40% was achieved with substrate concentrations of 4 mM Tyr-Pro-OEt·HCl and 20 mM Phe-Pro-NH2·HCl. nih.gov The presence of 4.2 mM diisopropylamine (B44863) is also part of the optimized conditions. nih.gov A significant advantage of this enzymatic approach is that it does not necessitate the protection of the amino group of the substrates. nih.gov

| Parameter | Optimal Condition |

| Enzyme | Dipeptidyl aminopeptidase IV (DP IV) from Aspergillus oryzae |

| Substrates | 4 mM Tyr-Pro-OEt·HCl and 20 mM Phe-Pro-NH2·HCl |

| Solvent | 60% ethylene glycol in 20 mM phosphate buffer |

| pH | 7.0 |

| Temperature | 4°C |

| Reaction Time | 24 hours |

| Additive | 4.2 mM diisopropylamine |

| Yield | 40% |

This table summarizes the optimized conditions for the enzymatic synthesis of this compound.

Solution-Phase Chemical Synthesis Methods

Solution-phase synthesis offers a conventional and versatile alternative for constructing the this compound peptide backbone. nih.gov This approach relies on the stepwise formation of peptide bonds between amino acid or peptide fragments in a suitable solvent.

The mixed carbonic anhydride (B1165640) method is a well-established and highly effective technique for forming peptide bonds at low temperatures, which often results in high yields and pure products. researchgate.net This method is particularly useful for the chemical synthesis of peptide fragments that can then be used in larger peptide assemblies. For instance, the dipeptide fragment Boc-Tyr-Pro-OH can be synthesized chemically using this efficient method. rsc.org This intermediate can then be utilized in subsequent coupling steps. A notable example, though for a different peptide (endomorphin-1), illustrates the synthesis of Boc-Tyr-Pro-OMe via the mixed carbonic anhydride method, achieving a yield of 95.6%. researchgate.net This was followed by saponification to generate Boc-Tyr-Pro-OH with an 87.4% yield. researchgate.net This highlights the efficiency of the mixed carbonic anhydride method in preparing key intermediates for solution-phase peptide synthesis. The principle involves the activation of the carboxyl group of an N-protected amino acid by reacting it with a chloroformate, such as isobutyl chloroformate, in the presence of a base to form a mixed anhydride. This activated species then readily reacts with the amino group of another amino acid or peptide.

The success of solution-phase peptide synthesis heavily relies on the choice of coupling reagents to facilitate amide bond formation while minimizing side reactions, particularly racemization. A wide array of coupling reagents has been developed and utilized for this purpose.

Uronium and phosphonium salts based on benzotriazole (B28993) derivatives, such as HBTU, HATU, and PyBOP, have been widely used. acs.org More recently, reagents based on OxymaPure (ethyl cyano(hydroxyimino)acetate) have emerged as highly efficient alternatives. acs.orgcsic.es These Oxyma-based reagents, such as COMU, have demonstrated a superior capacity to suppress racemization compared to their benzotriazole-based counterparts. csic.esresearchgate.net

The performance of these reagents is often evaluated in model reactions, such as the synthesis of Z-Phg-Pro-NH2 or the segment coupling of Z-Phe-Val-OH with H-Pro-NH2. csic.escsic.es For instance, Oxyma-based phosphonium salts like PyOxim and PyOxB have shown better racemization suppression than PyAOP and PyBOP. csic.es The development of novel coupling reagents is an ongoing area of research, with a focus on improving efficiency, reducing racemization, and enhancing the sustainability of peptide synthesis. whiterose.ac.uk

| Coupling Reagent Class | Examples | Key Features |

| Benzotriazole-based | HBTU, HATU, HCTU, PyBOP | Widely used, effective but can lead to racemization. acs.org |

| Oxyma-based | COMU, TOMBU, COMBU, PyOxim, BOP-Oxy | Show superior performance in suppressing racemization compared to benzotriazole-based reagents. csic.escsic.esresearchgate.net |

| Carbodiimides | DCC, DIC (often used with additives like HOBt or OxymaPure) | Classical coupling agents; byproducts can be difficult to remove. |

This table presents a comparison of different classes of coupling reagents used in solution-phase peptide synthesis.

Purification and Characterization of Synthetic Products

Following the synthesis of this compound, regardless of the method employed, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for the purification of synthetic peptides to homogeneity. nih.govrsc.org

The purified peptide is then subjected to rigorous characterization to confirm its identity and purity. The primary techniques used for this purpose are:

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized peptide, confirming that the correct sequence has been assembled. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the detailed chemical structure of the peptide, confirming the presence of all expected amino acid residues and the nature of the peptide bonds. rsc.org

Amino Acid Analysis: This method is used to determine the amino acid composition of the purified peptide, ensuring the correct stoichiometry of the constituent amino acids.

For enzymatic synthesis products, characterization may also involve assessing the enzyme's purity and properties through techniques like SDS-PAGE and determining its kinetic parameters. researchgate.netd-nb.info For instance, the dipeptidyl peptidase from human placenta, which has similar specificity, was characterized by determining its subunit molecular weight via dodecyl sulfate (B86663) electrophoresis and its isoelectric point. d-nb.info

Structural Characterization and Conformational Analysis of Tyr Pro L Phe Pro Nh2

Primary Structure and Sequence Specificity

The primary structure of a peptide refers to the linear sequence of its amino acid residues. khanacademy.orgmsu.educronodon.com Tyr-Pro-L-Phe-Pro-NH2 is a tetrapeptide amide, meaning it is composed of four amino acids linked by peptide bonds, with the C-terminus amidated. ncert.nic.in The sequence is L-Tyrosine - L-Proline - L-Phenylalanine - L-Proline, with an amide group (-NH2) at the C-terminus.

Table 1: Amino Acid Sequence of this compound

| Position | Amino Acid | Abbreviation |

| 1 | L-Tyrosine | Tyr (Y) |

| 2 | L-Proline | Pro (P) |

| 3 | L-Phenylalanine | Phe (F) |

| 4 | L-Proline | Pro (P) |

Conformational Preferences in Solution

The three-dimensional structure of this compound in solution is not static but exists as an equilibrium of different conformations. This dynamic nature is a key aspect of its interaction with biological targets.

Analysis of Cis/Trans Isomerism around Amide Bonds

A crucial feature of peptide bonds involving proline is their ability to exist in either a cis or trans conformation. acs.orgnih.gov The energy difference between these two states is smaller for X-Pro bonds compared to other peptide bonds, leading to a significant population of the cis isomer. nih.gov In this compound, there are two such bonds: Tyr-Pro and Phe-Pro.

Role of Proline Residues in Inducing Conformational Turns

Proline residues are well-known for their ability to induce turns in peptide chains, which are critical for protein folding and molecular recognition. khanacademy.orgnih.gov The cyclic structure of proline restricts the backbone and favors the formation of specific secondary structures like β-turns. In this compound, the two proline residues at positions 2 and 4 are strategically placed to induce a folded or turn-like conformation. Proline-aromatic sequences, in particular, have been associated with the stabilization of specific turn structures, such as type I and type VI β-turns. chemrxiv.org

Intramolecular Hydrogen Bonding Networks

Intramolecular hydrogen bonds are crucial for stabilizing specific conformations of peptides in solution. nih.gov In this compound, potential hydrogen bonds can form between the amide protons of the backbone and carbonyl oxygens, or involving the side chains. For example, a hydrogen bond between the N-H of Phenylalanine and the C=O of Tyrosine would stabilize a β-turn structure. The presence and strength of these hydrogen bonds can be inferred from NMR experiments, such as by measuring the temperature coefficients of the amide proton chemical shifts.

Spatial Orientation of Pharmacophoric Elements

The biological activity of this compound is intimately linked to the spatial arrangement of its pharmacophoric elements. These are the chemical groups responsible for the interaction with a biological target. In this peptide, the key pharmacophores are the aromatic side chains of Tyrosine and Phenylalanine, and the terminal amide group.

Impact of Stereoisomerism on Molecular Conformation

The spatial arrangement of a peptide is a direct consequence of the specific chirality of its amino acid components. The introduction of D-amino acids in place of the natural L-isomers within the this compound sequence results in distinct diastereomers, each with a unique conformational landscape. Research on analogous peptides, such as endomorphin-2 (Tyr-Pro-Phe-Phe-NH2), provides significant insight into these structural modifications. Studies involving the synthesis and analysis of complete sets of stereoisomers have shown that the natural all-L configuration generally possesses the most suitable structure for high-affinity receptor binding, indicating that a precise three-dimensional structure is essential for biological function. researchgate.net

Detailed conformational studies, often employing Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics simulations, are used to elucidate the preferred solution structures of these peptides. Such analyses on stereoisomeric analogues of opioid peptides have established a structural model for bioactivity based on well-defined distances between key pharmacophore groups—specifically, the aromatic rings of Tyrosine and Phenylalanine and the protonated amine of Tyrosine. researchgate.net When a D-amino acid is introduced, these critical distances and relative orientations can be significantly altered, leading to a decrease in binding affinity. For example, analogues of endomorphin-2 containing D-amino acid isomers consistently exhibit lower interaction with µ-opioid receptors. researchgate.net

The following table summarizes the key conformational effects observed when stereochemistry is altered in sequences analogous to this compound.

| Stereoisomeric Change | Primary Conformational Impact | Consequence for Molecular Structure |

| L-Pro → D-Pro | Alters proline ring pucker from exo to endo. nih.gov | Induces a significant local change in the peptide backbone, affecting the orientation of adjacent residues. |

| L-Phe → D-Phe | Changes the preferred side-chain rotameric state and backbone dihedral angles (φ, ψ). | Disrupts established turn structures and alters the spatial position of the Phe aromatic ring relative to the Tyr ring. |

| L-Tyr → D-Tyr | Modifies the orientation of the N-terminal amine and the phenolic side chain. | Alters the primary pharmacophore, impacting the crucial initial interaction with target receptors. |

Molecular Interactions and Receptor Binding Mechanisms

Opioid Receptor Binding Profiles

The interaction of Tyr-Pro-L-Phe-Pro-NH2 with opioid receptors is characterized by a high degree of selectivity, primarily targeting the μ-opioid receptor. wikipedia.orgresearchgate.netresearchgate.net This selectivity is a key determinant of its pharmacological profile.

Mu-Opioid Receptor Affinity and Selectivity

Morphiceptin (B1676752) exhibits a pronounced affinity and selectivity for the μ-opioid receptor (MOR). wikipedia.orgresearchgate.netresearchgate.net It has demonstrated over 1,000 times greater selectivity for μ- over δ-opioid receptors. wikipedia.org This high selectivity is a result of its unique structure, particularly the proline residue at the second position, which induces a specific turn in the peptide structure, facilitating the optimal orientation of the aromatic rings of tyrosine and phenylalanine for binding to the MOR. mdpi.com

Studies on morphiceptin analogs have further illuminated the structural requirements for high MOR affinity. For instance, modifications at the third position with bulky, lipophilic, and aromatic residues can influence binding. The analog [D-1-Nal³]Morphiceptin showed a 26-fold increase in μ-opioid receptor affinity compared to morphiceptin. nih.gov In contrast, other substitutions can decrease affinity, highlighting the sensitive structure-activity relationship. nih.gov The N-terminal tyrosine residue is considered crucial for the initial recognition and binding to the receptor.

The endomorphins, endogenously found peptides with a similar Tyr-Pro starting sequence, also exhibit extremely high affinity and selectivity for the μ-opioid receptor. scielo.org.mxnih.govnih.gov For example, endomorphin-1 (Tyr-Pro-Trp-Phe-NH₂) has a reported Ki of 360 pM for the μ-receptor, with a selectivity of 4,000- and 15,000-fold over δ- and κ-receptors, respectively. scielo.org.mx

Table 1: Mu-Opioid Receptor (MOR) Binding Affinities of Morphiceptin and Related Peptides

| Compound | MOR Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| Morphiceptin (Tyr-Pro-Phe-Pro-NH₂) | ~1 (μM at μ site) | capes.gov.br |

| Endomorphin-1 (Tyr-Pro-Trp-Phe-NH₂) | 0.36 | scielo.org.mx |

| Endomorphin-2 (Tyr-Pro-Phe-Phe-NH₂) | High Affinity | medchemexpress.comwikipedia.org |

| [D-1-Nal³]Morphiceptin | ~26-fold > Morphiceptin | nih.gov |

Note: Binding affinities can vary depending on the assay conditions and tissue preparation.

Interaction with Delta and Kappa Opioid Receptors

The interaction of this compound with delta (δ) and kappa (κ) opioid receptors is significantly weaker compared to its potent binding to the μ-receptor. wikipedia.org This low affinity for δ and κ receptors is a defining characteristic of its selectivity. While morphiceptin itself shows poor affinity for these receptors, some of its synthetic analogs have been shown to interact with them, leading to a mixed receptor profile. researchgate.net For instance, the substitution of the central proline in morphiceptin with cispentacin resulted in a compound that was ~20-times more active at the δ-receptor than the parent morphiceptin. researchgate.net

Endomorphins also display negligible affinity for δ and κ binding sites, with Ki values often reported as greater than 500 nM. medchemexpress.com However, it has been noted that endomorphin-2 can indirectly activate κ- and δ-opioid receptors by inducing the release of dynorphin (B1627789) A and [Met]enkephalin. wikipedia.org

Table 2: Comparative Selectivity of Morphiceptin and Endomorphins

| Peptide | Receptor Selectivity | Reference |

|---|---|---|

| Morphiceptin | μ >> δ, κ | wikipedia.org |

| Endomorphin-1 | μ >>>> δ, κ | scielo.org.mx |

| Endomorphin-2 | μ >> δ, κ | medchemexpress.comwikipedia.org |

The ">>" and ">>>>" symbols indicate a significantly and very significantly higher affinity for the μ-receptor, respectively.

Radioligand Binding Assays and Dissociation Constants

Radioligand binding assays are fundamental in determining the affinity of ligands like this compound for their receptors. nih.gov These assays typically involve competing the unlabeled peptide against a radiolabeled ligand known to bind to the target receptor. For μ-opioid receptors, [³H]DAMGO is a commonly used selective radioligand. rsc.org The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The inhibitory constant (Ki) can then be calculated from the IC50 value, providing a measure of the ligand's binding affinity. sci-hub.se

In studies characterizing morphiceptin and its derivatives, competitive binding assays using [³H]-naloxone in rat brain membrane preparations have been employed. nih.gov The results of these binding assays have shown a strong correlation with the agonist potencies determined in bioassays. nih.gov The equilibrium dissociation constant (Kd), which represents the concentration of a ligand at which half of the receptors are occupied at equilibrium, is another key parameter derived from saturation binding experiments. sci-hub.setermedia.pl For endomorphin-2, binding is performed using iodinated versions of the peptide in brain tissue or cells expressing the receptor. medchemexpress.com

Receptor Activation and Signal Transduction Pathways

Upon binding to the μ-opioid receptor, this compound acts as an agonist, initiating a cascade of intracellular events that lead to a physiological response.

Agonist Activity and Functional Assays (e.g., Calcium Mobilization)

The agonist activity of this compound and its analogs is frequently assessed using functional assays. One such assay is the calcium mobilization assay, which measures changes in intracellular calcium levels following receptor activation. rsc.orgnih.govmdpi.com In cells engineered to co-express the μ-opioid receptor and a chimeric G-protein (like Gαqi5), agonist binding leads to an increase in intracellular calcium, which can be quantified. nih.govmdpi.com

Studies have demonstrated that morphiceptin analogs can act as potent and selective μ-receptor agonists in calcium mobilization assays. nih.gov For example, analogs of endomorphin-2 have been shown to be selective agonists of the μ-opioid receptor in this type of assay, with some analogs exhibiting higher potency than the parent compound. nih.gov Another classic functional assay is the guinea pig ileum (GPI) bioassay, where the inhibition of electrically stimulated contractions is a measure of μ-opioid receptor agonist activity. nih.govnih.gov There is a good correlation between the binding affinities of morphiceptin-related peptides and their potencies in the GPI assay. nih.gov

Table 3: Functional Activity of Selected Opioid Peptides

| Compound | Assay | Activity | Reference |

|---|---|---|---|

| Morphiceptin | Guinea Pig Ileum | Agonist | nih.gov |

| [D-1-Nal³]Morphiceptin | Guinea Pig Ileum | 15-fold > Morphiceptin | nih.gov |

| Endomorphin-2 Analogs | Calcium Mobilization | Potent μ-agonists | nih.gov |

| [d-Qal³]Morphiceptin | Guinea Pig Ileum | Weak antagonist | nih.gov |

Ligand-Induced Receptor Conformational Changes

The binding of an agonist like this compound to the μ-opioid receptor is believed to induce a conformational change in the receptor protein. elifesciences.orgnih.gov This structural rearrangement is a critical step in the activation of the receptor and the subsequent recruitment of intracellular signaling molecules, such as G-proteins. nih.gov While the precise conformational changes induced by morphiceptin have not been fully elucidated at the atomic level, it is understood that these changes are essential for transitioning the receptor from an inactive to an active state.

The interaction between the ligand and the receptor can be viewed as a dynamic process where the ligand selects and stabilizes a specific active conformation of the receptor from a range of possible conformations. elifesciences.org The Pro2 residue in morphiceptin and endomorphins is thought to be crucial in inducing a β-turn conformation, which correctly positions the aromatic side chains for interaction with the receptor's binding pocket, thereby triggering the activating conformational shift. mdpi.com The third extracellular loop of the μ-opioid receptor has been identified as an important region for the binding of selective agonists, suggesting its involvement in the ligand-induced conformational changes. nih.gov

Key Residues and Functional Groups for Receptor Recognition

The interaction of Tyr-Pro-L-Phe-Pro-NH₂ (Morphiceptin) with its primary target, the µ-opioid receptor, is a highly specific process governed by the spatial arrangement of key functional groups within the peptide's structure. Research has identified three critical components essential for receptor recognition and binding: a protonated amine group, an aromatic ring, and a lipophilic moiety, all positioned in a specific geometric arrangement. nih.gov A topochemical model developed for morphiceptin highlights the crucial spatial relationships between the pharmacophores on Tyrosine (Tyr) and Phenylalanine (Phe) that are necessary for receptor recognition. researchgate.net The N-terminal tripeptide, Tyr-Pro-Phe, is considered the key structure containing the essential features for this recognition. nih.gov

Interactive Table 1: Summary of Key Residues and Their Roles in Receptor Binding Click on the headers to sort the table.

| Residue/Group | Position | Key Functional Group(s) | Primary Role in Receptor Binding |

| Tyrosine | 1 | N-terminal Amine (NH₂), Phenolic Hydroxyl (OH) | Initial receptor anchoring, essential for opioid activity. researchgate.net |

| Phenylalanine | 3 | Aromatic Side Chain (Phenyl Ring) | Hydrophobic interactions, defines spatial orientation. researchgate.net |

| Proline | 2 | Pyrrolidine (B122466) Ring | Induces conformational rigidity, facilitates cis-trans isomerization. nih.gov |

The N-terminal tyrosine residue is paramount for the biological activity of morphiceptin and related opioid peptides. tum.de Its two key functional groups, the protonated α-amino group and the phenolic hydroxyl group, are considered essential pharmacophores for interaction with the opioid receptor. researchgate.net Studies on various opioid peptides consistently demonstrate that the presence of a free N-terminal amino group is a prerequisite for receptor binding and activation. tum.deresearchgate.net This group, being protonated at physiological pH, likely forms a critical ionic bond with an acidic residue, such as aspartic acid, in the receptor's binding pocket, anchoring the ligand. researchgate.net

The phenolic hydroxyl group of the tyrosine side chain is equally indispensable. Its removal or replacement, for instance by substituting tyrosine with threonine, results in a loss of opioid activity. This suggests the hydroxyl group participates in a crucial hydrogen bond interaction within the receptor, further stabilizing the ligand-receptor complex. The distances between the N-terminal nitrogen, the tyrosine hydroxyl group, and the aromatic center of the third residue are critical determinants of binding affinity. researchgate.net

The aromatic side chains of both Tyrosine (Tyr¹) and Phenylalanine (Phe³) play a significant role in the molecular recognition of Tyr-Pro-L-Phe-Pro-NH₂. These residues contribute to the binding affinity through several types of interactions, including hydrophobic and aromatic-aromatic (π-π stacking) interactions. researchgate.net The aromatic character of these residues is a principal determinant of binding strength. researchgate.net

The phenyl ring of the Phe³ residue provides a necessary lipophilic moiety that interacts with a corresponding hydrophobic pocket in the µ-opioid receptor. nih.govresearchgate.net Computational models suggest that a tilted stacking orientation between the aromatic side chains of Tyr¹ and Phe³ is a structural requirement for high µ-receptor affinity. rjbc.ru

The proline residue at the second position (Pro²) introduces significant conformational constraints that are vital for the bioactivity of morphiceptin. Its cyclic pyrrolidine structure restricts the peptide backbone, reducing its flexibility. A key function of this "penultimate proline" is to facilitate cis-trans isomerization of the Tyr¹-Pro² amide bond. nih.gov This isomerization allows the peptide to adopt multiple, distinct conformations, and it is believed that one specific conformer is recognized by the receptor. nih.govscielo.org.mx

Studies on endomorphins, which share the Tyr-Pro N-terminal sequence, have shown that a cis-conformation of the Tyr-Pro amide bond is crucial for µ-opioid receptor recognition and binding. scielo.org.mx This cis bond helps to orient the N-terminal tyramine (B21549) portion of the molecule correctly for interaction with the receptor. researchgate.net The presence of proline at position 2 makes the peptide a substrate for specific enzymes like dipeptidyl peptidase IV, which cleaves Xaa-Pro dipeptides from the N-terminus, indicating the biological importance of this sequence motif. researchgate.net The interaction between the proline ring and the adjacent aromatic ring of phenylalanine further stabilizes turn-like structures, which are critical for presenting the key pharmacophoric groups in the correct spatial orientation for receptor binding. researchgate.netacs.org

Interactive Table 2: Conformational Details of Tyr-Pro-Phe-Pro-NH₂ Receptor Interaction Click on the headers to sort the table.

| Structural Feature | Description | Significance for Binding | Reference(s) |

| Tyr¹-Pro² Amide Bond | Required to be in a cis conformation. | Orients the N-terminal tyramine moiety for optimal receptor interaction. | researchgate.netscielo.org.mx |

| Tyr¹ Side Chain Conformation | Required to be in a trans conformation (χ1 = 180°). | Positions the phenolic hydroxyl group for key hydrogen bonding. | researchgate.net |

| Phe³ Side Chain Conformation | Required to be in a trans conformation (χ1 = 180°). | Positions the aromatic ring for hydrophobic and stacking interactions. | researchgate.net |

| Inter-pharmacophore Distance (d1) | Tyr N to Tyr OH | ~8 Å | Defines the spatial relationship within the primary pharmacophore. |

| Inter-pharmacophore Distance (d2) | Tyr N to Phe³ aromatic ring center | ~7 Å | Critical distance for simultaneous engagement with receptor subsites. |

| Inter-pharmacophore Distance (d3) | Tyr OH to Phe³ aromatic ring center | ~11-13 Å | Critical distance for simultaneous engagement with receptor subsites. |

Structure Activity Relationship Sar Studies and Analog Design

Modifications at N-Terminal and C-Terminal Positions

The termini of Tyr-Pro-L-Phe-Pro-NH2 play a crucial role in its interaction with the µ-opioid receptor. Modifications at both the N-terminal tyrosine and the C-terminal prolinamide have been shown to significantly impact its biological activity.

The C-terminal amide group of this compound is a critical structural feature for its high affinity and selectivity for the µ-opioid receptor. researchgate.net Removal of this amidation, resulting in a free carboxylate at the C-terminus, leads to a substantial decrease in affinity for µ-opioid receptors. researchgate.net This highlights the importance of the neutral, hydrogen-bond-donating amide for productive receptor interaction. C-terminal amidation is a common feature in many endogenous peptides and is believed to enhance efficacy by stabilizing the peptide structure and preventing enzymatic degradation. researchgate.netunicam.it While specific studies on the esterification of this compound are not extensively detailed in the provided context, the pronounced negative impact of a C-terminal carboxylate group suggests that replacing the amide with an ester would likely also result in reduced activity due to the change in charge and hydrogen bonding capacity.

The N-terminal tyrosine residue is a primary pharmacophoric element, with its phenolic hydroxyl group and amino terminus being essential for opioid activity. Substitution of this residue has been a major focus of SAR studies. A particularly effective modification is the replacement of Tyrosine with 2',6'-dimethyl-L-tyrosine (Dmt). researchgate.netnih.govnih.gov This substitution has been shown to dramatically increase the µ-opioid receptor binding affinity and agonist potency in numerous opioid peptides, including morphiceptin (B1676752) analogs. researchgate.netebi.ac.uk The enhanced activity of Dmt-containing analogs is attributed to a constrained conformation that is favorable for receptor binding. researchgate.net For instance, the analog [Dmt¹, D-1-Nal³]morphiceptin demonstrated a significant increase in µ-opioid receptor affinity and was found to be approximately 100-fold more potent than endomorphin-2 in producing analgesia. researchgate.netnih.govx-mol.com

Other modifications to the tyrosine residue, such as the introduction of electron-deficient aromatic amino acids, have also been explored to modulate peptide self-assembly and activity. rsc.org While Tyrosine generally prefers substitution with other aromatic amino acids like Phenylalanine, the presence of the hydroxyl group is crucial for its specific interactions. russelllab.org

| Analog | Modification | Effect on µ-Opioid Receptor Affinity/Activity | Reference |

|---|---|---|---|

| Tyr-Pro-Phe-Pro-COOH | C-terminal carboxylate (deamidation) | Substantial decrease in affinity | researchgate.net |

| [Dmt¹]morphiceptin analogs | Substitution of Tyr¹ with 2',6'-dimethyl-L-tyrosine (Dmt) | Drastic increase in binding affinity and agonist potency | researchgate.netebi.ac.uk |

| [Dmt¹, D-1-Nal³]morphiceptin | Substitution of Tyr¹ with Dmt and Phe³ with D-1-Nal | Significant increase in affinity and ~100-fold increase in analgesic potency compared to endomorphin-2 | researchgate.netnih.govx-mol.com |

Amino Acid Substitutions and Their Impact on Activity

Beyond the terminal residues, substitutions of the internal amino acids of this compound have provided further understanding of its bioactive conformation and have led to the development of analogs with novel properties.

The stereochemistry of the amino acid residues is critical for the biological activity of morphiceptin. The introduction of D-amino acids can enhance stability against enzymatic degradation and induce specific conformational changes that affect receptor interaction. nih.govmdpi.comnih.gov For instance, substitution of L-Pro with D-Pro at position 4 has been investigated in morphiceptin analogs. nih.gov More dramatically, substitution at the third position with a D-amino acid, such as D-Phe or D-2-Nal, has been shown to convert the µ-opioid receptor agonist activity of morphiceptin and its related peptide, endomorphin-2, into antagonist activity. nih.gov This highlights the stringent stereochemical requirements at this position for agonism.

N-methylation, the addition of a methyl group to the amide nitrogen of the peptide backbone, is a strategy used to introduce conformational constraints and improve metabolic stability. In a study of morphiceptin analogs, N-methylation at the third position (Phe) was investigated. nih.gov While detailed results for this specific modification on morphiceptin are limited in the provided context, N-methylation in related opioid peptides like enkephalins and endomorphins has been shown to significantly influence activity and selectivity. nih.govias.ac.in For example, N-methylation of the Tyr¹ residue in an enkephalin analog enhanced its analgesic activity. ias.ac.in The conformational effects of N-methylation are often compared to those induced by a proline residue.

The incorporation of unnatural or conformationally restricted amino acids is a powerful tool in peptide drug design to enhance potency, selectivity, and metabolic stability.

Pseudoprolines: To investigate the bioactive conformation of the Tyr-Pro peptide bond, pseudoprolines have been incorporated in place of Pro². Analogs of [D-Phe³]morphiceptin containing (4R)-thiazolidine-4-carboxylic acid or (4S)-oxazolidine-4-carboxylic acid were synthesized. researchgate.net These studies, particularly with 2-C-dimethylated pseudoprolines which induce a cis conformation, provided strong evidence that morphiceptin adopts a cis conformation around the Tyr-Pro peptide bond in its bioactive state. researchgate.net These analogs retained high µ-opioid receptor binding affinity and agonist potency. researchgate.net

β-Amino Acids: While not extensively detailed for morphiceptin specifically within the provided search results, the incorporation of β-amino acids is a known strategy in opioid peptide research to introduce conformational constraints and improve stability.

Dmt: As mentioned previously, the substitution of Tyr¹ with Dmt (2',6'-dimethyl-L-tyrosine) is a highly effective modification for enhancing µ-opioid receptor affinity and activity in morphiceptin and endomorphin-2 analogs. nih.govnih.govresearchgate.netamazonaws.com This unnatural amino acid restricts the conformational freedom of the N-terminus, favoring a bioactive orientation. researchgate.net Cyclic analogs of morphiceptin containing Dmt have also been synthesized and shown to possess high affinity for µ-opioid receptors and significant anti-inflammatory and anti-tumor activity. nih.govresearchgate.net

| Analog Class | Modification | Effect on Activity | Reference |

|---|---|---|---|

| D-Amino Acid Analogs | Substitution of Phe³ with D-Phe or D-2-Nal | Conversion from µ-agonist to µ-antagonist activity | nih.gov |

| Pseudoproline Analogs | Replacement of Pro² with pseudoproline derivatives | Retained high µ-agonist potency and affinity; provided evidence for a cis Tyr-Pro bioactive conformation | researchgate.net |

| Dmt Analogs | Substitution of Tyr¹ with Dmt | Greatly enhanced µ-opioid receptor affinity and agonist potency | researchgate.netnih.govebi.ac.ukresearchgate.net |

| Cyclic Dmt Analogs | Cyclization and incorporation of Dmt¹ | High µ-opioid receptor affinity; potent anti-inflammatory and anti-tumor activity | nih.govresearchgate.net |

Cyclization Strategies and Their Conformational Effects

Cyclization is a widely used strategy in peptide chemistry to enhance stability, receptor affinity, and selectivity by reducing conformational flexibility. nih.gov Constraining the peptide backbone can lock the molecule into a specific, biologically active conformation, thus minimizing the entropic penalty upon binding to its receptor.

For peptides containing Proline, such as morphiceptin, the Tyr-Pro peptide bond can exist in either a cis or trans conformation, and the bioactive conformation is not always clear. acs.org Cyclization can be employed to favor one isomer over the other or to mimic a specific turn structure. For instance, conformational analyses of cyclic model peptides containing a Phe-Pro sequence, such as cyclo(L-Phe-L-Pro-Aca), have shown that cyclization can force the peptide bond into a specific conformation, in this case, a cis L-Phe-L-Pro bond, creating a type VI β-bend. nih.gov In contrast, the analog cyclo(D-Phe-L-Pro-Aca) adopts a single conformation with a type II' β-bend. nih.gov

Studies on related opioid peptides like endomorphin-2 (Tyr-Pro-Phe-Phe-NH2) further illustrate the impact of conformational constraints. Introducing a methylene (B1212753) bridge between the nitrogen atoms of the two phenylalanine residues resulted in an analog that did not bind to µ- or δ-opioid receptors. researchgate.net Computational analysis revealed that this constraint induced twisted, non-canonical turns, highlighting the critical importance of the specific spatial arrangement of the aromatic side chains for receptor interaction. researchgate.net The design of cyclic analogs, therefore, requires a precise matching of the cyclic constraint to the required bioactive configuration to achieve the desired biological activity. nih.gov Theoretical conformational analysis of cyclic analogs of related peptides, like β-casomorphin, helps in identifying potentially bioactive structures by searching the conformational space of allowed dihedral angles. nih.gov

Design of Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. upc.edu The design of peptidomimetics for this compound has largely focused on modifying the proline residues to stabilize a particular backbone conformation. acs.orgnih.gov

One approach involves the substitution of the Proline at position two with the peptidomimetic 2-aminocyclopentane carboxylic acid (β-Ac5c). nih.govresearchgate.net This β-amino acid has two chiral centers, leading to four possible stereoisomers. Studies showed that the analog containing the (R,S)-β-Ac5c isomer was active at both µ- and δ-opioid receptors, with a preference for the µ-receptor. In contrast, the (S,R), (S,S), and (R,R) analogs displayed minimal or no activity, demonstrating that the specific stereochemistry of the peptidomimetic is crucial for biological function. nih.govresearchgate.net

Another key strategy involves the use of pseudoprolines to investigate the importance of the cis-trans isomerization of the Tyr¹-Pro² peptide bond. acs.org Analogs of a potent morphiceptin derivative, [D-Phe³]morphiceptin, were synthesized where the Pro² residue was replaced with 2-C-dimethylated pseudoprolines, such as (4R)-thiazolidine-4-carboxylic acid or (4S)-oxazolidine-4-carboxylic acid. These dimethylated pseudoprolines are known to act as potent inducers of a cis conformation in the preceding peptide bond. acs.org The resulting analogs retained high µ-opioid agonist potency, providing strong evidence that the bioactive conformation of morphiceptin at the µ-receptor involves a cis Tyr¹-Pro² amide bond. acs.org

Further modifications include the N-methylation of the phenylalanine at position 3 and the substitution of L-Proline with D-Proline at position 4. The analog Tyr-Pro-NMePhe-D-Pro-NH2 (PL017) was found to be a particularly potent µ-agonist. nih.govnih.gov

| Analog | Modification | Key Finding | Reference |

|---|---|---|---|

| Tyr-(R,S)-β-Ac5c-Phe-Pro-NH2 | Pro² replaced with (R,S)-2-aminocyclopentane carboxylic acid | Active at µ- and δ-receptors, with µ-preference. | nih.govresearchgate.net |

| Tyr-(S,R), (S,S), or (R,R)-β-Ac5c-Phe-Pro-NH2 | Pro² replaced with other β-Ac5c stereoisomers | Minimal to no activity. | nih.govresearchgate.net |

| Tyr-ΨPro-D-Phe-Pro-NH2 | Pro² in [D-Phe³]morphiceptin replaced with a cis-inducing pseudoproline | Retained high µ-opioid agonist potency, supporting a cis Tyr-Pro bioactive conformation. | acs.org |

| Tyr-Pro-NMePhe-D-Pro-NH2 (PL017) | N-methylation of Phe³ and substitution of L-Pro⁴ with D-Pro⁴ | Potent µ-agonist. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For morphiceptin analogs, these studies aim to identify the key physicochemical and structural features that govern their affinity and selectivity for the µ-opioid receptor.

Theoretical analyses and molecular modeling have been employed to investigate the conformational profiles and electronic properties of various morphiceptin analogs. nih.gov These studies help identify a preferred "bioactive" conformation that leads to high µ-receptor affinity. Two key properties have been identified as reliable indicators of relative µ-receptor affinity:

The energy required for an analog to adopt the candidate µ-binding conformation.

The degree of structural overlap between the analog in this conformation and the highest-affinity compound in the series. nih.gov

These computational approaches allow for the screening of virtual compounds and the rational design of new, more potent analogs. The analysis typically involves calculating various molecular descriptors that quantify different aspects of the molecule's structure. These descriptors fall into several categories:

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume and surface area. For instance, QSAR studies on related compounds have shown that steric overlap volume can account for a significant portion of the variance in biological activity, suggesting a tight steric fit within the binding site. nih.gov

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and the distribution of electronic charges. Electronic interactions that are deleterious to high-affinity binding can be identified through this analysis. nih.gov

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule or its substituents. For analogs containing aromatic rings like phenylalanine, the hydrophobicity of the side chain can be a dominant factor in receptor binding. nih.gov

By developing QSAR models using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), researchers can predict the activity of novel analogs before they are synthesized. researchgate.net These models provide valuable insights into the nature of the ligand-receptor interaction and guide the design of new compounds with improved therapeutic profiles.

Enzymatic Stability and Metabolic Considerations

Susceptibility to Peptidase Degradation

Tyr-Pro-L-Phe-Pro-NH2, also known as morphiceptin (B1676752), is vulnerable to cleavage by specific peptidases, which significantly shortens its biological half-life.

Dipeptidyl Peptidase IV (DPP-IV) Interaction

This compound is a known substrate for Dipeptidyl Peptidase IV (DPP-IV; EC 3.4.14.5), a serine protease that cleaves Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of polypeptides. Research has indicated that this compound is exclusively hydrolyzed by DPP-IV. researchgate.netresearchgate.net This enzymatic action results in the removal of the N-terminal Tyr-Pro dipeptide, leading to the inactivation of the parent molecule. The specificity of DPP-IV for peptides containing a proline residue at the penultimate position makes the Tyr-Pro bond in this compound a prime target for its catalytic activity. Studies in DPP-IV-negative rat models have demonstrated a significantly higher urinary excretion of the intact form of this compound compared to control rats, providing conclusive evidence for the essential role of DPP-IV in its metabolism. researchgate.netresearchgate.net

Aminopeptidase (B13392206) Activity

In addition to DPP-IV, this compound is also susceptible to degradation by other aminopeptidases. While it was found to be resistant to certain purified aminopeptidases, it is degraded by brain homogenates. govinfo.gov This degradation is attributed to the presence of an aminopeptidase P-like enzyme, which is capable of cleaving the N-terminal amino acid from peptides that have a proline residue in the second position (X-Pro peptides). govinfo.gov This enzymatic activity further contributes to the metabolic breakdown of this compound, limiting its duration of action.

Strategies for Enhancing Metabolic Stability

To overcome the inherent instability of this compound, various strategies have been explored to create analogs with increased resistance to enzymatic degradation.

Peptide Bond Isosteres and Surrogates

Another powerful strategy to prevent enzymatic degradation involves modifying the peptide backbone itself, for example, by introducing peptide bond isosteres. These are chemical moieties that mimic the geometry of the peptide bond but are resistant to cleavage by peptidases. One such modification is the use of a reduced peptide bond (ψ[CH2-NH]), which replaces the scissile amide bond.

Table 2: Morphiceptin Analogs with Reduced Peptide Bonds

| Position of Reduced Bond | Modified Sequence Fragment | Resulting Stability |

| 2-3 | Tyr-Pro-ψ[CH2-NH]-Phe-Pro-NH2 | High stability in blood plasma nih.gov |

| 3-4 | Tyr-Pro-Phe-ψ[CH2-N]-Pro-NH2 | High stability in blood plasma nih.gov |

Computational Approaches in Morphiceptin Research

Molecular Modeling and Conformational Sampling

Molecular modeling of Morphiceptin (B1676752) focuses on understanding its conformational landscape—the collection of three-dimensional shapes the peptide can adopt. Due to its inherent flexibility, particularly the cis/trans isomerization of the Tyr¹-Pro² peptide bond, a comprehensive exploration of its possible conformations is essential for understanding its function. researchgate.netnih.gov

Molecular dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. For Morphiceptin and its analogs, MD simulations provide a dynamic picture of their conformational behavior in various environments, such as in solution or near a receptor binding site. nih.govalljournals.cn

Researchers have employed MD simulations to:

Explore the equilibrium between different conformations, particularly the cis and trans isomers of the Tyr¹-Pro² amide bond. rjbc.ru

Simulate the peptide's behavior at different temperatures to overcome energy barriers and sample a wider range of conformational space. nih.gov

Analyze the stability of specific structural features, such as β-turns, which are thought to be important for bioactivity.

Investigate how modifications, like the introduction of fluorinated proline residues, affect the peptide's conformational preferences and dynamics. nih.gov

For instance, MD simulations have been used to study modified C-terminal endomorphin-2 analogues, providing insights into structural stability that are relevant to Morphiceptin research. acs.org These simulations, often run for microseconds, help refine structural models derived from other techniques and provide a basis for understanding ligand-receptor interactions at an atomic level. mdpi.comsemanticscholar.org

Energy minimization is a computational process used to find the most stable, or lowest energy, conformation of a molecule. srmist.edu.in This process systematically adjusts the geometry of the molecule to reduce its internal strain, resulting in a set of optimized structures known as local or global energy minima. rjbc.rusrmist.edu.in

For a flexible peptide like Morphiceptin, a single minimized structure is insufficient. Therefore, researchers generate extensive conformational libraries . nih.gov This is often achieved through a combination of systematic searches and stochastic methods, followed by energy minimization of each potential structure. These libraries catalog a wide array of low-energy conformers. nih.gov

The process typically involves:

Initial Structure Generation : Creating a diverse set of starting conformations, often by systematically rotating around single bonds.

Energy Calculation : Using a force field (a set of parameters describing the potential energy of the atoms) to calculate the energy of each conformation.

Minimization : Applying algorithms like quasi-Newton-Raphson to find the nearest low-energy state for each starting structure. rjbc.ru

Clustering and Analysis : Grouping similar conformations and analyzing their relative energies and structural features.

These conformational libraries are crucial starting points for subsequent docking studies and for identifying potential bioactive conformations. nih.govchemrxiv.org

Ligand-Receptor Docking Studies

Ligand-receptor docking is a computational technique that predicts the preferred orientation of a ligand (like Morphiceptin) when bound to a receptor (the µ-opioid receptor) to form a stable complex. nih.govmdpi.com The goal is to simulate the binding process at an atomic level and understand the key intermolecular interactions that drive ligand recognition and affinity.

Docking studies on Morphiceptin and its analogs with models of the µ-opioid receptor have revealed several critical interactions:

Ionic Interaction : A conserved salt bridge forms between the protonated amine group of the N-terminal Tyrosine (Tyr¹) and a negatively charged aspartic acid residue (Asp147 in the human µ-opioid receptor). researchgate.netsemanticscholar.org This is considered a canonical interaction for opioid peptides.

Hydrogen Bonding : The phenolic hydroxyl group of Tyr¹ often acts as a hydrogen bond donor or acceptor within the binding pocket. mdpi.comnih.gov Other hydrogen bonds can form between the peptide backbone and receptor residues.

Hydrophobic Interactions : The aromatic side chains of Tyr¹ and Phe³ engage in hydrophobic (water-repelling) interactions with nonpolar pockets within the receptor, which is crucial for affinity and selectivity. researchgate.net

Comparative docking analyses of Morphiceptin and its more potent analogs help explain differences in their binding affinities. mdpi.com For example, docking studies of a peptidomimetic where the central proline was replaced showed that additional hydroxyl groups on the new residue could form favorable interactions, potentially explaining its enhanced activity. mdpi.comnih.gov

Table 1: Key Amino Acid Interactions in Morphiceptin Docking Studies

| Ligand Residue | Receptor Residue (Example) | Type of Interaction | Significance |

|---|---|---|---|

| Tyr¹ (Amine) | Asp147 | Ionic / Salt Bridge | Essential for anchoring the ligand in the binding pocket. researchgate.netsemanticscholar.org |

| Tyr¹ (OH) | Various | Hydrogen Bond | Contributes to binding affinity and specificity. mdpi.com |

| Phe³ (Aromatic Ring) | Hydrophobic Pocket | Hydrophobic | Key for receptor recognition and affinity. researchgate.net |

| Tyr¹ (Aromatic Ring) | Hydrophobic Pocket | Hydrophobic / Cation-π | Contributes to binding affinity. mpg.de |

Prediction of Bioactive Conformations

A primary goal of computational research on Morphiceptin is to predict its bioactive conformation —the specific 3D shape it adopts to activate the µ-opioid receptor. researchgate.netdtic.mil While the peptide is flexible in solution, it is hypothesized to adopt a more rigid structure upon binding.

A significant body of evidence from computational modeling, supported by NMR spectroscopy and the study of constrained analogs, points to a key structural feature: a cis conformation of the Tyr¹-Pro² amide bond . researchgate.netrjbc.runih.gov While the trans conformation is generally more stable for most peptide bonds, the cis isomer appears critical for the high µ-receptor activity of Morphiceptin. dtic.milnih.gov

The proposed bioactive conformation model for Morphiceptin generally includes:

A cis Tyr¹-Pro² amide bond. researchgate.netnih.gov

A specific spatial arrangement of the Tyr¹ and Phe³ side chains, often described as a trans disposition relative to each other. researchgate.net

A folded or turn-like structure, often stabilized by the proline residues. nih.gov

Studies using pseudoproline analogs, which lock the peptide bond into a predominantly cis configuration, have provided strong evidence for this model. These analogs retained high µ-opioid receptor affinity and agonist potency, directly linking the cis conformation to bioactivity. nih.gov

Computational Analysis of Structure-Activity Relationships

Computational methods are invaluable for elucidating Structure-Activity Relationships (SAR), which describe how a molecule's chemical structure relates to its biological activity. dtic.milnih.gov By creating and analyzing computational models of a series of Morphiceptin analogs, researchers can rationalize why certain chemical modifications lead to changes in receptor affinity and potency. nih.govsigmaaldrich.cn

Computational SAR studies on Morphiceptin have involved:

Analog Modeling : Building 3D models of various analogs, such as those with D-amino acid substitutions, N-methylation, or modified proline residues. dtic.milnih.gov

Conformational Analysis : Comparing the accessible conformations of active versus inactive analogs. For example, computational analysis showed that the active analog Tyr-Pro-NMePhe-D-Pro-NH₂ could readily adopt the proposed bioactive conformation, while inactive analogs could not. dtic.milnih.gov

Pharmacophore Modeling : Identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, positive charges) required for bioactivity. This "pharmacophore" can then be used to screen for new potential ligands.

These studies have established a topochemical model for Morphiceptin's bioactivity, attributing the high µ-receptor activity of specific analogs to their ability to adopt a conformation with a cis Tyr-Xaa² amide bond. dtic.mil Conversely, analogs that prefer a trans configuration at this bond often show different activity profiles. dtic.mil

Q & A

Q. Methodology :

- Solid-phase peptide synthesis (SPPS) : Use Fmoc/t-Bu chemistry with resin cleavage conditions optimized for minimal side reactions. Monitor coupling efficiency via Kaiser tests or FTIR spectroscopy .

- Purification : Employ reverse-phase HPLC with gradient elution (e.g., acetonitrile/water + 0.1% TFA) and validate purity using mass spectrometry (MS) and analytical HPLC (>95% purity threshold) .

- Characterization : Confirm identity via -NMR, -NMR, and circular dichroism (CD) spectroscopy to assess secondary structure (e.g., β-turn propensity common in Pro-rich sequences) .

What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Q. Methodology :

- Meta-analysis : Systematically compare experimental variables such as assay type (e.g., cell-based vs. in vivo), peptide concentration ranges, and buffer conditions (pH, ionic strength) .

- Error source identification : Evaluate batch-to-batch variability in peptide synthesis (e.g., racemization during SPPS) using chiral HPLC .

- Reproducibility testing : Replicate key studies with independent synthesis batches and standardized protocols (e.g., OECD guidelines for in vitro assays) .

How can researchers establish structure-activity relationships (SAR) for this compound analogs?

Q. Methodology :

- Sequence modification : Synthesize analogs with systematic substitutions (e.g., D-Pro instead of L-Pro) or truncations. Use molecular dynamics (MD) simulations to predict conformational changes .

- Functional assays : Test analogs in target-specific assays (e.g., receptor binding via SPR, enzyme inhibition kinetics) and correlate results with structural data .

- Data integration : Apply multivariate statistics (e.g., PCA) to identify critical residues influencing bioactivity .

What advanced techniques validate the stability of this compound under physiological conditions?

Q. Methodology :

- Degradation studies : Incubate peptides in simulated gastric fluid (SGF) or serum, followed by LC-MS/MS to identify cleavage products .

- Circular dichroism (CD) : Monitor conformational stability at varying temperatures or pH levels to assess denaturation thresholds .

- Accelerated stability testing : Use Arrhenius modeling to predict shelf-life under controlled temperature/humidity conditions .

How should researchers address conflicting interpretations of this compound’s mechanism of action?

Q. Methodology :

- Multi-omics integration : Combine transcriptomics, proteomics, and metabolomics data to identify downstream signaling pathways (e.g., MAPK/ERK or NF-κB) .

- Knockout/knockdown models : Use CRISPR-Cas9 to silence putative receptor candidates (e.g., GPCRs) and assess peptide activity loss .

- Dose-response analysis : Apply Hill equation modeling to distinguish between allosteric vs. orthosteric binding mechanisms .

What statistical approaches ensure robust analysis of this compound dose-response data?

Q. Methodology :

- Non-linear regression : Fit dose-response curves using software like GraphPad Prism (four-parameter logistic model) to calculate EC/IC values .

- Error propagation : Account for variability in triplicate measurements via Bayesian hierarchical models .

- Outlier detection : Use Grubbs’ test or ROUT method to exclude anomalous data points without biasing results .

How can researchers ethically leverage secondary data (e.g., public databases) for this compound studies?

Q. Methodology :

- Data curation : Cross-reference entries in UniProt, ChEMBL, or PubChem for sequence validation and bioactivity annotations. Flag entries with incomplete metadata .

- Reproducibility checks : Compare computational predictions (e.g., molecular docking scores) with experimental validation rates .

- Citation ethics : Use tools like Zotero to ensure proper attribution of primary sources and avoid "citation laundering" .

What interdisciplinary methods enhance the translational potential of this compound research?

Q. Methodology :

- Pharmacokinetic modeling : Integrate in vitro ADME data with PBPK models to predict human dosing regimens .

- Toxicogenomics : Screen for off-target effects via high-content imaging (HCI) or Tox21 assays .

- Collaborative frameworks : Engage bioinformaticians and clinicians early in study design to align endpoints with clinical needs .

How should researchers document methodological limitations in studies involving this compound?

Q. Methodology :

- Transparency checklist : Disclose batch variability, instrument calibration status, and assay interference risks (e.g., solvent effects in fluorescence assays) .

- Error matrices : Quantify uncertainties in synthesis yield, purity, and bioactivity measurements using Monte Carlo simulations .

- Pre-registration : Submit protocols to repositories like Open Science Framework (OSF) to mitigate publication bias .

What criteria define a high-quality research question for this compound studies?

Q. Methodology :

- FEASIBLE : Ensure access to synthesis facilities, analytical instruments, and relevant biological models .

- NOVEL : Use tools like SciFinder or Reaxys to confirm gaps in SAR or mechanistic understanding .

- ACTIONABLE : Align questions with funding priorities (e.g., neuropeptide therapeutics, antimicrobial peptides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.